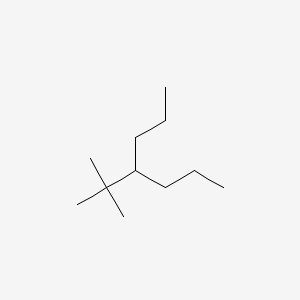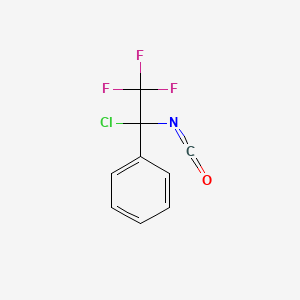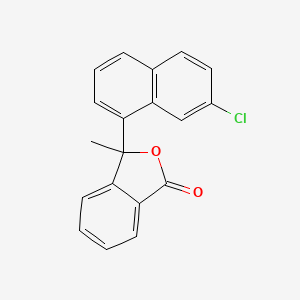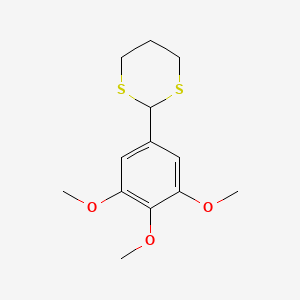![molecular formula C8H14N2O2 B14622120 2,5-Piperazinedione, 3-[(1S)-1-methylpropyl]-, (3S)- CAS No. 59652-63-0](/img/structure/B14622120.png)
2,5-Piperazinedione, 3-[(1S)-1-methylpropyl]-, (3S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Piperazinedione, 3-[(1S)-1-methylpropyl]-, (3S)-: is a member of the class of 2,5-diketopiperazines. This compound is characterized by a piperazine ring substituted by oxo groups at positions 2 and 5, and an isopropyl group at position 3. It is known for its diverse applications in various fields including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Piperazinedione, 3-[(1S)-1-methylpropyl]-, (3S)- typically involves the cyclization of dipeptides. One common method is the cyclization of N-protected dipeptides under acidic or basic conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like hydrochloric acid or sodium hydroxide.
Industrial Production Methods: Industrial production of this compound may involve large-scale peptide synthesis followed by cyclization. The process is optimized for yield and purity, often employing automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.
化学反応の分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified using various nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines or alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketopiperazine derivatives, while reduction can produce piperazine derivatives with reduced functional groups.
科学的研究の応用
Chemistry: In chemistry, 2,5-Piperazinedione, 3-[(1S)-1-methylpropyl]-, (3S)- is used as a building block for the synthesis of more complex molecules. It is also employed in the study of peptide chemistry and the development of new synthetic methodologies.
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms. It serves as a model compound for understanding the behavior of cyclic peptides in biological systems.
Medicine: In medicine, 2,5-Piperazinedione, 3-[(1S)-1-methylpropyl]-, (3S)- has potential applications in drug development. Its cyclic structure makes it a candidate for the design of enzyme inhibitors and other therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. It is also employed in the development of new materials with specific properties.
作用機序
The mechanism of action of 2,5-Piperazinedione, 3-[(1S)-1-methylpropyl]-, (3S)- involves its interaction with specific molecular targets. The piperazine ring can interact with enzymes and receptors, modulating their activity. The compound’s cyclic structure allows it to fit into enzyme active sites, inhibiting or activating their function. Pathways involved may include signal transduction and metabolic pathways.
類似化合物との比較
3-methylpiperazine-2,5-dione: This compound is similar in structure but has a methyl group at position 3 instead of an isopropyl group.
2,5-Diketopiperazine: A simpler analog with no additional substituents on the piperazine ring.
Uniqueness: 2,5-Piperazinedione, 3-[(1S)-1-methylpropyl]-, (3S)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropyl group at position 3 enhances its interaction with certain molecular targets, making it a valuable compound in research and industrial applications.
特性
CAS番号 |
59652-63-0 |
|---|---|
分子式 |
C8H14N2O2 |
分子量 |
170.21 g/mol |
IUPAC名 |
(3S)-3-[(2S)-butan-2-yl]piperazine-2,5-dione |
InChI |
InChI=1S/C8H14N2O2/c1-3-5(2)7-8(12)9-4-6(11)10-7/h5,7H,3-4H2,1-2H3,(H,9,12)(H,10,11)/t5-,7-/m0/s1 |
InChIキー |
RGYQFKJCIVSAKS-FSPLSTOPSA-N |
異性体SMILES |
CC[C@H](C)[C@H]1C(=O)NCC(=O)N1 |
正規SMILES |
CCC(C)C1C(=O)NCC(=O)N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


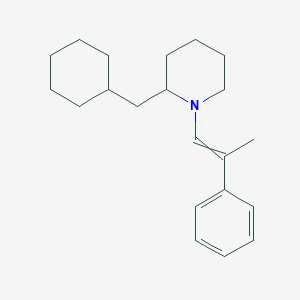
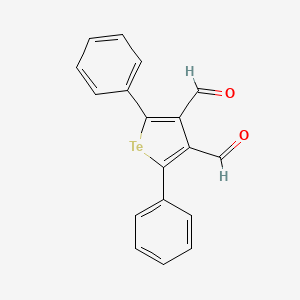
![Methyl [(methylamino)(phenyl)methyl]phosphonate](/img/structure/B14622054.png)
![1-[(Acetyloxy)(dibutyl)stannyl]butan-1-ol](/img/structure/B14622055.png)
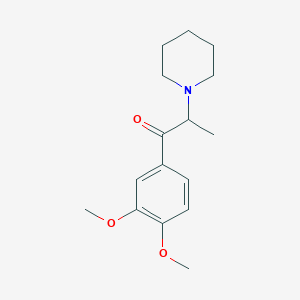
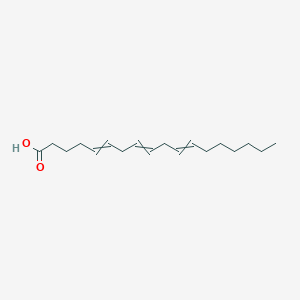
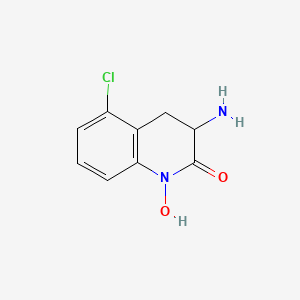
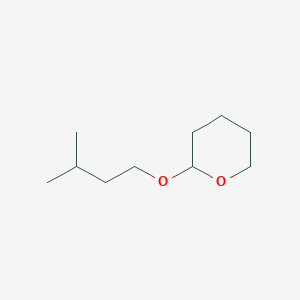
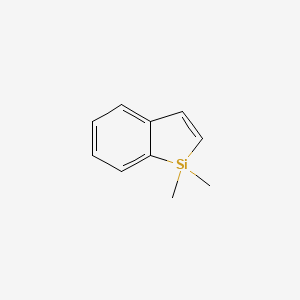
![5-[4-(2-Phenylethenyl)phenyl]-2H-1,2,3-triazole-4-carbonitrile](/img/structure/B14622078.png)
